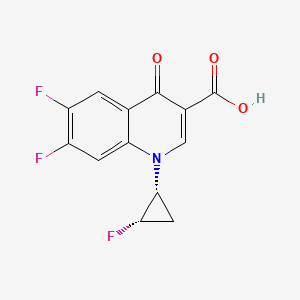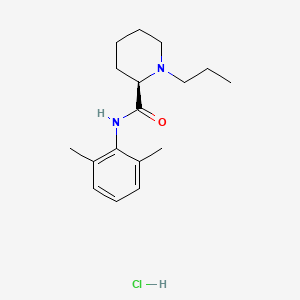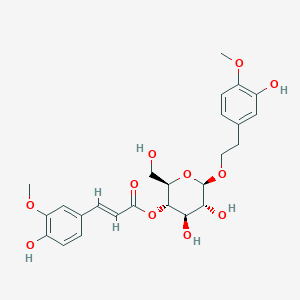
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(2-thienylcarbonyl)-1-pipe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as fluoroquinolonic acid . It is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . Ciprofloxacin contains not less than 98.0% and not more than 102.0% of ciprofloxacin (C17H18FN3O3), calculated on the dried basis .
Synthesis Analysis
Fluoroquinolonic acid can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis
The molecular formula of the compound is C17H18FN3O3 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
The compound is obtained when a compound of the formula (II) in which R2 has the abovementioned meaning, and X represents chlorine, bromine or fluorine, is reacted with a 2-piperazinone of the formula (III) in which R1 has the abovementioned meaning .Physical and Chemical Properties Analysis
The compound has a melting point of >140°C (dec.) and a predicted boiling point of 656.2±55.0 °C . Its predicted density is 1.62±0.1 g/cm3 . It is slightly soluble in DMSO .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
153083-88-6 |
|---|---|
Molecular Formula |
C22H20FN3O4S |
Molecular Weight |
441.4753032 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(2-thienylcarbonyl)-1-piperazinyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









